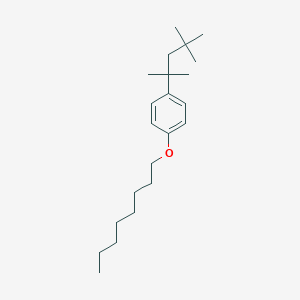
1-(Octyloxy)-4-(2,4,4-trimethylpentan-2-yl)benzene
Cat. No. B054569
Key on ui cas rn:
111153-58-3
M. Wt: 318.5 g/mol
InChI Key: IBVPNYNWBMKPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04822730
Procedure details


To 700 ml of N,N-dimethylformamide were added 206 g of 4-t-octylphenol and 207 g of anhydrous potassium carbonate and the mixture was stirred at 50° C. To the mixture was added dropwise 251 g of 1-bromooctane and thereafter the mixture was stirred for 7 hours at 65° to 80° C. Then, after removing insoluble matter by filtration, water was added to the filtrate thus obtained and the product was extracted with ethyl acetate. The organic solvent layer was collected, washed with a saturated aqueous sodium chloride solution, dried on anhydrous magnesium sulfate, and concentrated under reduced pressure. The oily material thus obtained was distilled under reduced pressure (169°-172° C./0.05-0.06 mmHg) to provide 257 g (81% in yield) of 1-octyloxy-4-t-octylbenzene (Compound A).




Yield
81%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].Br[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30]>CN(C)C=O>[CH2:23]([O:15][C:12]1[CH:11]=[CH:10][C:9]([C:1]([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:2])[CH3:3])=[CH:14][CH:13]=1)[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
251 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
206 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
207 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 50° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 7 hours at 65° to 80° C
|
|
Duration
|
7 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, after removing insoluble matter
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration, water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thus obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic solvent layer was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a saturated aqueous sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried on anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oily material thus obtained
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled under reduced pressure (169°-172° C./0.05-0.06 mmHg)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCC)OC1=CC=C(C=C1)C(C)(C)CC(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 257 g | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
